molecular formula C10H10N2O B2909673 (5-Phenyl-1,3-oxazol-2-yl)methanamine CAS No. 112206-31-2

(5-Phenyl-1,3-oxazol-2-yl)methanamine

Cat. No.: B2909673
CAS No.: 112206-31-2
M. Wt: 174.203
InChI Key: YAWUPQZCCORVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,3-oxazol-2-yl)methanamine is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid with urea in the presence of a dehydrating agent to form the oxazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amides, and other nitrogen-containing heterocycles. These products are often explored for their potential biological activities and material properties .

Scientific Research Applications

Chemistry

In chemistry, (5-Phenyl-1,3-oxazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the oxazole ring is known to enhance the biological activity of these compounds .

Industry

In the industrial sector, this compound is utilized in the production of advanced materials. Its derivatives are used in the manufacture of polymers, coatings, and other materials with specialized properties .

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methanamine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWUPQZCCORVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.